molecular formula C13H12ClNO3 B1330525 Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate CAS No. 27568-05-4

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

Cat. No.: B1330525
CAS No.: 27568-05-4
M. Wt: 265.69 g/mol
InChI Key: BBOZDELEERNECG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-8-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, aminoquinolines, and thiol-substituted quinolines .

Scientific Research Applications

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloroquinoline-3-carboxylate: Lacks the methoxy group at the 8-position.

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Has a methyl group at the 6-position instead of a methoxy group at the 8-position.

    4-Chloro-8-methoxyquinoline: Does not have the ethyl carboxylate group at the 3-position

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOZDELEERNECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307937
Record name ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27568-05-4
Record name 3-Quinolinecarboxylic acid, 4-chloro-8-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27568-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 196906
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027568054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27568-05-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, 66.63 g (0.269 mole) and phosphorous oxychloride (350 ml) was warmed until all the solid had dissolved and then heated at reflux temperature for two hours. After cooling to below 100° C. the mixture was concentrated in a rotary evaporator. The residual oil was dissolved in 100 ml acetone and the solution poured onto an ice-water mixture (800 ml). The mixture was neutralized with 6 N sodium hydroxide solution and the solid product extracted successively with 450 ml, 250 ml and 100 ml portions of methylene chloride. The extracts were combined, washed with water, dried over anhydrous magnesium sulfate and concentrated to yield 68.16 g crude product. This crude product was dissolved in 500 ml hot toluene and filtered to remove a small quantity of insoluble material. The toluene solution was filtered through a bed of 250 g fluorisil followed by two liters of toluene and four liters of chloroform. The purified solution was concentrated to give 64.17 g of oil (89%) which crystallized to an off-white solid on cooling. The solid melted at 75°-77° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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